1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate
Description
This compound features a pyrazole core substituted with a 2,4-dimethylphenyl group at position 1, a methyl group at position 3, and a phenylsulfonyl group at position 2. The ester moiety at position 5 is a 3,4,5-trimethoxybenzoate.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O7S/c1-17-12-13-22(18(2)14-17)30-27(26(19(3)29-30)38(32,33)21-10-8-7-9-11-21)37-28(31)20-15-23(34-4)25(36-6)24(16-20)35-5/h7-16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBKIAVPOQYNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.
Esterification with Trimethoxybenzoic Acid: The final step involves the esterification of the pyrazole derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. This compound may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in pro-inflammatory mediators. Studies have shown that similar compounds significantly reduce edema in animal models through COX inhibition and decreased cytokine release .
Anticancer Activity
Emerging evidence suggests that this compound possesses anticancer properties. Pyrazole derivatives have been evaluated for their ability to induce apoptosis in various cancer cell lines. For instance, studies have highlighted the role of reactive oxygen species (ROS) in mediating cell death and suggested that further exploration of this compound's structure could enhance its efficacy against tumors .
Antioxidant Effects
Molecular docking studies indicate that pyrazole derivatives can act as antioxidants by scavenging free radicals and reducing oxidative stress. This property is crucial for preventing cellular damage associated with various diseases .
Study on Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of pyrazole derivatives, it was found that compounds similar to this one significantly reduced inflammation in animal models. The mechanism was attributed to the inhibition of COX enzymes and the reduction of cytokine release .
Study on Anticancer Potential
A recent investigation into the anticancer properties of pyrazole derivatives revealed that certain compounds induced apoptosis in breast cancer cell lines. This study emphasized the importance of ROS in mediating cell death and suggested further exploration of the compound's structure for enhanced efficacy .
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Pyrazole Derivatives with Sulfonyl/Thio Substituents
- Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate (): Shares a phenylsulfonyl group and a substituted phenyl ring on the pyrazole. Differs in the ester group (ethyl carboxylate vs. trimethoxybenzoate), affecting solubility and metabolic stability.
[2-tert-Butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate ():
- [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate (): Features a difluorobenzoate ester and sulfanyl group.
Compounds with 3,4,5-Trimethoxybenzoate Moieties
- TMB-8 [8-(Diethylamino)octyl-3,4,5-trimethoxybenzoate] (): A 5-HT3 receptor ligand, highlighting the trimethoxybenzoate’s role in receptor binding. The target compound’s pyrazole sulfonyl group may redirect activity toward different biological targets (e.g., kinases or apoptosis pathways).
Pharmacological and Physicochemical Properties
Key Data Table
Structure-Activity Relationships (SAR)
Biological Activity
The compound 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a complex organic molecule belonging to the pyrazole class. Its unique structure, characterized by multiple functional groups, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C28H28N2O7S
- Molecular Weight : 536.6 g/mol
- LogP : 4.5528 (indicating lipophilicity)
- Polar Surface Area : 86.728 Ų
- Hydrogen Bond Acceptors : 11
Structural Representation
The compound features a pyrazole ring substituted with a phenylsulfonyl group and a 3,4,5-trimethoxybenzoate ester. This combination of groups is hypothesized to enhance solubility and bioavailability, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H28N2O7S |
| Molecular Weight | 536.6 g/mol |
| LogP | 4.5528 |
| Polar Surface Area | 86.728 Ų |
| Hydrogen Bond Acceptors | 11 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The phenylsulfonyl group enhances binding affinity to various enzymes and receptors, while the pyrazole core contributes to the overall stability and bioavailability of the compound.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It could act as a modulator for receptors such as GPCRs (G-protein coupled receptors), influencing signal transduction pathways.
Therapeutic Applications
Research indicates that this compound holds promise in several therapeutic areas:
- Anti-inflammatory Activity : Similar compounds have demonstrated efficacy in reducing inflammation markers in vitro.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The structural components may confer antibacterial properties, making it a candidate for further exploration in infectious disease treatment.
In Vitro Studies
- A study involving structurally related compounds showed that derivatives of pyrazole exhibited significant cytotoxicity against human breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 10 to 30 μM . This suggests that the target compound may possess similar anticancer properties.
- Another investigation reported that compounds with phenylsulfonyl substitutions demonstrated anti-inflammatory effects by inhibiting COX enzymes . The presence of the phenylsulfonyl group in our compound could indicate a similar mechanism.
Comparative Analysis
A comparative analysis of related pyrazole compounds reveals that those with additional methoxy groups tend to exhibit enhanced solubility and bioactivity. The presence of three methoxy groups in our target compound may significantly influence its pharmacokinetic properties compared to simpler analogs .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Related Pyrazole Derivative A | 15 | Anticancer |
| Related Pyrazole Derivative B | 25 | Anti-inflammatory |
| Target Compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
